molecular formula C16H20N2O2 B1681118 2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)- CAS No. 106392-48-7

2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)-

Cat. No. B1681118
CAS RN: 106392-48-7
M. Wt: 272.34 g/mol
InChI Key: HMLQHJRJKQDTKW-LFYBBSHMSA-N
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Description

ST 271 is a chemical compound known for its role as a protein tyrosine kinase inhibitor. It is particularly effective in inhibiting the activity of phospholipase D, an enzyme involved in various cellular processes. The molecular formula of ST 271 is C16H20N2O2, and it has a molecular weight of 272.34 grams per mole .

Scientific Research Applications

ST 271 has a wide range of scientific research applications, including:

Mechanism of Action

ST 271 exerts its effects by inhibiting protein tyrosine kinases, which are enzymes that catalyze the transfer of a phosphate group from adenosine triphosphate to tyrosine residues in proteins. This inhibition leads to the suppression of phospholipase D activity, which is involved in various cellular processes such as signal transduction, membrane trafficking, and cytoskeletal organization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ST 271 involves several steps, starting with the preparation of the core structure. The key intermediate is typically synthesized through a series of reactions, including nitration, reduction, and acylation. The final step involves the formation of the cyano group and the amide bond, resulting in the formation of ST 271 .

Industrial Production Methods

Industrial production of ST 271 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

ST 271 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of ST 271

ST 271 is unique due to its specific inhibition of phospholipase D activity, which is not commonly observed in other protein tyrosine kinase inhibitors. This makes it a valuable tool for studying the role of phospholipase D in cellular processes and for potential therapeutic applications .

properties

IUPAC Name

(E)-2-cyano-3-[4-hydroxy-3,5-di(propan-2-yl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-9(2)13-6-11(5-12(8-17)16(18)20)7-14(10(3)4)15(13)19/h5-7,9-10,19H,1-4H3,(H2,18,20)/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLQHJRJKQDTKW-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)C=C(C#N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)/C=C(\C#N)/C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

106392-48-7
Record name ST 271
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106392487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)-
Reactant of Route 2
2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)-
Reactant of Route 3
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2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)-
Reactant of Route 4
2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)-
Reactant of Route 5
Reactant of Route 5
2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)-
Reactant of Route 6
2-Propenamide, 2-cyano-3-(4-hydroxy-3,5-bis(1-methylethyl)phenyl)-

Q & A

Q1: How does ST271 interact with its target protein tyrosine kinases?

A1: ST271 competitively inhibits the phosphorylation of tyrosine residues on substrate proteins by binding to the active site of PTKs. [] This competitive inhibition prevents the tyrosine kinase from phosphorylating its target proteins. []

Q2: What are the downstream effects of ST271-mediated PTK inhibition?

A2: Inhibiting PTKs with ST271 disrupts various cellular processes, including:

  • Inhibition of prostacyclin (PGI2) synthesis and release: ST271 blocks agonist-stimulated PGI2 release from human umbilical vein endothelial cells (HUVECs) by interfering with a calcium-sensitive step upstream of cyclooxygenase. []
  • Inhibition of phospholipase C (PLC) activation: ST271 reduces intracellular calcium levels, thereby inhibiting PLC activation in human platelets stimulated by both G protein-coupled receptors and tyrosine kinase-linked receptors. []
  • Inhibition of phospholipase D (PLD) activity: ST271 effectively inhibits PLD activity stimulated by various agonists in human neutrophils, suggesting its involvement in receptor-mediated PLD activation pathways. []

Q3: What is the molecular formula and weight of ST271?

A3: The molecular formula of ST271 is C16H18N2O2, and its molecular weight is 270.33 g/mol.

Q4: Is there information available on the material compatibility and stability of ST271 under various conditions?

A4: The provided research papers do not offer specific details regarding the material compatibility or stability of ST271 under different conditions.

Q5: Does ST271 exhibit any catalytic properties? What are its primary applications in research?

A5: ST271 is not known to possess catalytic properties. Its primary application in research is as a pharmacological tool to investigate the role of PTKs in various cellular processes, such as signal transduction, inflammation, and cell growth.

Q6: Have any computational chemistry studies been conducted on ST271?

A6: The provided research papers do not mention any specific computational chemistry studies conducted on ST271.

Q7: How do structural modifications of ST271 affect its activity and potency?

A7: While specific SAR studies for ST271 are not described in the provided research, analogs of ST271, such as genistein and daidzein, have been tested. Genistein, a more potent PTK inhibitor than daidzein, effectively attenuated PGI2 release. [] This suggests that subtle structural changes within this class of compounds can significantly impact their inhibitory activity.

Q8: What is known about the stability of ST271 and any formulation strategies to improve its stability or bioavailability?

A8: The provided research papers do not offer specific details on the stability of ST271 or strategies for improving its formulation.

Q9: Is there information available on the SHE regulations and compliance of ST271?

A9: The provided research papers do not specifically address SHE regulations or compliance for ST271.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of ST271?

A10: The provided research papers primarily focus on the in vitro effects of ST271 and do not delve into its in vivo PK/PD properties, including ADME.

Q11: What in vitro and in vivo models have been used to study the efficacy of ST271?

A11: ST271's efficacy has been investigated using various in vitro models, including:

  • Human umbilical vein endothelial cells (HUVECs): Used to study its effects on PGI2 release and E-selectin expression. [, ]
  • Human platelets: Used to investigate its impact on PLC activation and intracellular calcium levels. []
  • Human neutrophils: Employed to examine its inhibitory effects on PLD activity. []
  • Swiss 3T3 fibroblasts: Utilized to analyze its influence on DAG generation. []

Q12: What is the safety profile of ST271?

A12: The provided research papers primarily focus on the mechanism of action and cellular effects of ST271 and do not provide comprehensive data on its toxicology and safety profile.

Q13: Which bacterial species, discussed in these papers, are associated with ST271 resistance?

A13: The research papers primarily focus on ST271 as a PTK inhibitor in human cells and do not associate it with bacterial resistance. Instead, they discuss Streptococcus pneumoniae sequence type 271 (ST271), a multi-drug resistant strain. [, , , , , , , , , , , ]

Q14: What is the significance of Streptococcus pneumoniae ST271 in a clinical setting?

A14: Streptococcus pneumoniae ST271 is a significant concern due to its high level of antibiotic resistance. This clone, often associated with serotype 19F, has been identified globally and shows resistance to multiple antibiotics, including penicillin and erythromycin. [, , , , , , , , , , , ] Its emergence and spread pose challenges for treating pneumococcal infections, particularly in children, emphasizing the need for effective vaccines and alternative treatment strategies.

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